molecular formula C11H20N2O2S B14314141 N-{2-[(2-Amino-2-oxoethyl)sulfanyl]ethyl}hept-2-enamide CAS No. 112614-24-1

N-{2-[(2-Amino-2-oxoethyl)sulfanyl]ethyl}hept-2-enamide

Cat. No.: B14314141
CAS No.: 112614-24-1
M. Wt: 244.36 g/mol
InChI Key: BJJOTSUKVCAMPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(2-Amino-2-oxoethyl)sulfanyl]ethyl}hept-2-enamide is a chemical compound with a complex structure that includes an amino group, a sulfanyl group, and an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2-Amino-2-oxoethyl)sulfanyl]ethyl}hept-2-enamide typically involves multiple steps. One common method includes the reaction of hept-2-enamide with a compound containing the 2-[(2-amino-2-oxoethyl)sulfanyl]ethyl group. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the compound from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2-Amino-2-oxoethyl)sulfanyl]ethyl}hept-2-enamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while reduction of the amide group may produce primary or secondary amines.

Scientific Research Applications

N-{2-[(2-Amino-2-oxoethyl)sulfanyl]ethyl}hept-2-enamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{2-[(2-Amino-2-oxoethyl)sulfanyl]ethyl}hept-2-enamide involves its interaction with specific molecular targets. The amino and sulfanyl groups can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity. The compound may also participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Amino-2-oxoethyl)acrylamide
  • N-(2-Amino-2-oxoethyl)prop-2-enamide

Uniqueness

N-{2-[(2-Amino-2-oxoethyl)sulfanyl]ethyl}hept-2-enamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that similar compounds may not be suitable for.

Properties

CAS No.

112614-24-1

Molecular Formula

C11H20N2O2S

Molecular Weight

244.36 g/mol

IUPAC Name

N-[2-(2-amino-2-oxoethyl)sulfanylethyl]hept-2-enamide

InChI

InChI=1S/C11H20N2O2S/c1-2-3-4-5-6-11(15)13-7-8-16-9-10(12)14/h5-6H,2-4,7-9H2,1H3,(H2,12,14)(H,13,15)

InChI Key

BJJOTSUKVCAMPC-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CC(=O)NCCSCC(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.